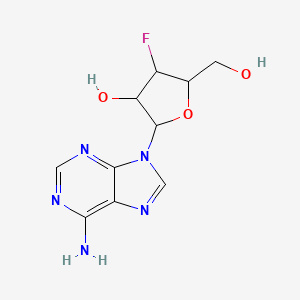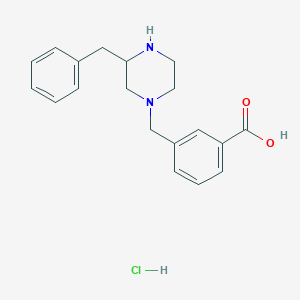![molecular formula C16H21NO5 B12506994 2-Oxo-2-phenylethyl 2-[(tert-butoxycarbonyl)amino]propanoate](/img/structure/B12506994.png)
2-Oxo-2-phenylethyl 2-[(tert-butoxycarbonyl)amino]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-2-phenylethyl 2-[(tert-butoxycarbonyl)amino]propanoate is a chemical compound with the molecular formula C16H21NO5 and a molecular weight of 307.35 g/mol . It is known for its applications in synthetic organic chemistry, particularly in the preparation of various esters and amino acid derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-phenylethyl 2-[(tert-butoxycarbonyl)amino]propanoate typically involves the reaction of 2-oxo-2-phenylethyl with tert-butoxycarbonyl-L-alanine . The reaction is carried out under controlled conditions to ensure high purity and yield. The tert-butoxycarbonyl group is introduced using flow microreactor systems, which offer a more efficient, versatile, and sustainable process compared to traditional batch methods .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems in industrial settings allows for continuous production, which enhances efficiency and reduces waste .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-phenylethyl 2-[(tert-butoxycarbonyl)amino]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohol derivatives .
Scientific Research Applications
2-Oxo-2-phenylethyl 2-[(tert-butoxycarbonyl)amino]propanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Oxo-2-phenylethyl 2-[(tert-butoxycarbonyl)amino]propanoate involves its interaction with specific molecular targets and pathways. The tert-butoxycarbonyl group protects the amino group during chemical reactions, allowing for selective modifications . The compound’s effects are mediated through its interactions with enzymes and proteins, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Oxo-2-phenylethyl (tert-butoxycarbonyl)-L-alaninate
- Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate
Uniqueness
2-Oxo-2-phenylethyl 2-[(tert-butoxycarbonyl)amino]propanoate is unique due to its specific structure, which allows for versatile applications in synthetic organic chemistry. The presence of the tert-butoxycarbonyl group provides protection during reactions, making it a valuable intermediate in various chemical syntheses .
Properties
IUPAC Name |
phenacyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5/c1-11(17-15(20)22-16(2,3)4)14(19)21-10-13(18)12-8-6-5-7-9-12/h5-9,11H,10H2,1-4H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVKQROOXNDXZMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCC(=O)C1=CC=CC=C1)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5-Nitropyridin-2-yl)amino]-3-phenylpropan-1-ol](/img/structure/B12506919.png)
![(R)-N-[(S)-[6-(Diphenylphosphino)benzo[d][1,3]dioxol-5-yl](phenyl)methyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12506924.png)
![3-(3,4-dichlorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B12506927.png)
![N-(4-bromo-2-fluorophenyl)-2-{[3-(butan-2-yl)-6-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12506933.png)
![4-Benzyl-2-[1-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)cycloheptyl]-4,5-dihydro-1,3-oxazole](/img/structure/B12506938.png)







![N-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B12506991.png)
